molecular formula C18H19N3O2S B5565720 2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-N-(3-methoxyphenyl)acetamide

2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-N-(3-methoxyphenyl)acetamide

Cat. No. B5565720
M. Wt: 341.4 g/mol
InChI Key: QUEVENNDPKJAII-UHFFFAOYSA-N
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Description

“2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-N-(3-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C11H13N3OS . It is a part of a class of compounds known as N-cyanoacetamides .


Synthesis Analysis

The synthesis of cyanoacetamides like “2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-N-(3-methoxyphenyl)acetamide” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of “2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-N-(3-methoxyphenyl)acetamide” is characterized by a pyridinyl group attached to a thioacetamide group .


Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Insecticidal Activity

Research on pyridine derivatives has demonstrated significant potential in developing new insecticides. For instance, a study by Bakhite et al. (2014) found that certain pyridine derivatives exhibited moderate to strong aphidicidal activities, with one compound showing insecticidal activity about 4-fold that of the commercial insecticide acetamiprid (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014). This indicates the potential of pyridine derivatives, including compounds similar to "2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-N-(3-methoxyphenyl)acetamide," in agricultural applications to control pest populations.

Antitumor and Anticancer Activity

Another significant area of application for pyridine derivatives is in antitumor and anticancer treatments. Shams et al. (2010) synthesized various heterocyclic compounds derived from a similar cyanoacetamide precursor, which showed high inhibitory effects on different human cancer cell lines in vitro (Shams, Mohareb, Helal, & Mahmoud, 2010). This suggests that compounds like "2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-N-(3-methoxyphenyl)acetamide" could be explored for their potential anticancer properties.

Antimicrobial Applications

The development of new antimicrobial agents is crucial in the fight against drug-resistant bacteria and fungi. Research into pyridine derivatives has shown promising antimicrobial activity. For example, Darwish et al. (2014) explored the antimicrobial potential of novel thiazole, pyridone, and other heterocyclic derivatives, indicating that such compounds could serve as effective antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Dye and Textile Applications

Pyridine derivatives have also found applications in the synthesis of dyes and for textile finishing. Shams et al. (2011) synthesized novel acyclic and heterocyclic dyes based on conjugate enaminones and/or enaminonitrile moieties derived from a cyanoacetamide precursor, showcasing significant antibacterial and antifungal activities (Shams, Mohareb, Helal, & Mahmoud, 2011). This indicates the versatility of pyridine derivatives in developing new functional materials with antimicrobial properties.

Mechanism of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Future Directions

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade. The main objective of ongoing research is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-11-12(2)16(9-19)18(20-13(11)3)24-10-17(22)21-14-6-5-7-15(8-14)23-4/h5-8H,10H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEVENNDPKJAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C)SCC(=O)NC2=CC(=CC=C2)OC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

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